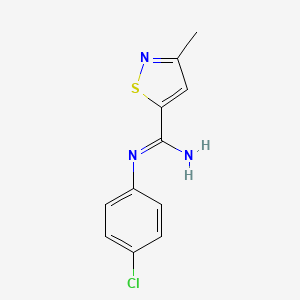
N'-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a carboximidamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide .
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cellular processes, leading to the disruption of cell growth and proliferation. The compound’s structure allows it to bind to particular receptors or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: This compound shares a similar aromatic structure but differs in its functional groups and biological activities.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: These compounds have a different heterocyclic ring but exhibit similar antimicrobial properties.
Uniqueness
N’-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide is unique due to its specific thiazole ring structure and the presence of a carboximidamide group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Propiedades
Número CAS |
184842-87-3 |
|---|---|
Fórmula molecular |
C11H10ClN3S |
Peso molecular |
251.74 g/mol |
Nombre IUPAC |
N'-(4-chlorophenyl)-3-methyl-1,2-thiazole-5-carboximidamide |
InChI |
InChI=1S/C11H10ClN3S/c1-7-6-10(16-15-7)11(13)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14) |
Clave InChI |
OUSUWFXHNNTAGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1)C(=NC2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


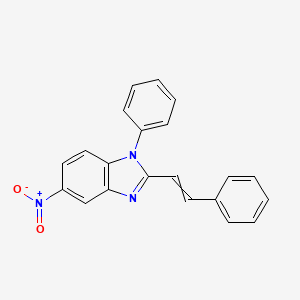

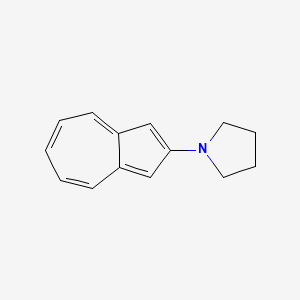
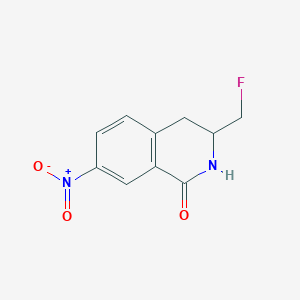
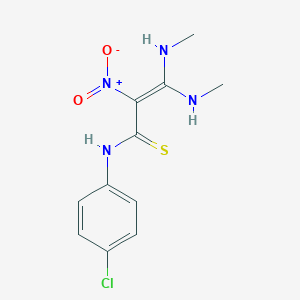
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

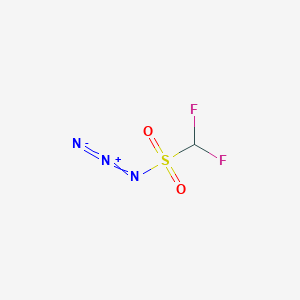
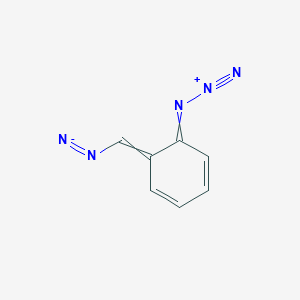
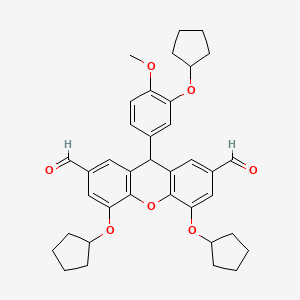



![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
